(Z)-4-cyano-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound belongs to the class of benzo[d]thiazole derivatives, characterized by a planar heterocyclic core with a benzamide substituent. The structure features:
- A 6-fluoro substituent on the benzo[d]thiazole ring, which enhances lipophilicity and metabolic stability.
- A 3-(2-methoxyethyl) group, which may improve solubility and influence steric interactions.
Properties
IUPAC Name |
4-cyano-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c1-24-9-8-22-15-7-6-14(19)10-16(15)25-18(22)21-17(23)13-4-2-12(11-20)3-5-13/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZDBJXZOOUSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-cyano-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the context of necroptosis, a form of programmed cell death implicated in various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
- Molecular Formula : C18H14FN3O2S
- Molecular Weight : 355.39 g/mol
- IUPAC Name : 4-cyano-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
This compound functions primarily as an inhibitor of necroptosis by targeting receptor-interacting protein kinases (RIPK1 and RIPK3). Necroptosis is a critical process in inflammatory and degenerative diseases, and the inhibition of this pathway can have significant therapeutic implications.
Key Mechanisms:
- Inhibition of RIPK1 and RIPK3 : The compound effectively inhibits the phosphorylation of RIPK3, preventing necrosome formation and subsequent cell death.
- Anti-inflammatory Effects : By modulating necroptosis, the compound may also exert anti-inflammatory effects, which can be beneficial in conditions characterized by excessive inflammation.
Biological Activity Data
The biological activity of this compound has been evaluated in several preclinical studies. Below is a summary table highlighting key findings:
Case Study 1: Efficacy in Inflammatory Diseases
In a study examining the effects of this compound on inflammatory diseases, researchers found that treatment significantly reduced markers of inflammation in a mouse model of arthritis. The compound demonstrated a capacity to lower cytokine levels associated with inflammatory responses.
Case Study 2: Cancer Therapeutics
Another study investigated the potential of this compound as an adjunct therapy in cancer treatment. The results indicated that it not only inhibited tumor growth but also enhanced the efficacy of existing chemotherapeutic agents by reducing necroptotic cell death within tumors.
Pharmacokinetics
The pharmacokinetic profile of this compound shows favorable absorption characteristics with an oral bioavailability estimated at 25.2%. This property enhances its potential for therapeutic use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Structural Diversity: The target compound’s 4-cyano group distinguishes it from sulfonyl- or acetyl-substituted analogs (e.g., ), offering stronger electron-withdrawing effects that may enhance reactivity or target binding.
The methoxyethyl group in the target may introduce steric challenges, possibly reducing yield compared to simpler analogs .
Spectroscopic Properties: The target’s IR spectrum would likely show a C≡N stretch near 2200 cm⁻¹, absent in non-cyano analogs. Its C=O stretch (~1660 cm⁻¹) aligns with benzamide derivatives in (1606–1719 cm⁻¹) .
Biological Implications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
